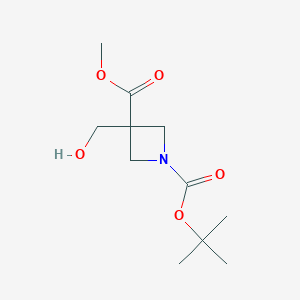
1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate
Übersicht
Beschreibung
1-tert-Butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a methyl group, a hydroxymethyl group, and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate typically involves multiple steps, starting with the formation of the azetidine ring. One common approach is the cyclization of amino alcohols under acidic conditions. The tert-butyl and methyl groups are then introduced through subsequent reactions, such as alkylation and esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-Butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The azetidine ring can be reduced to form a different heterocyclic structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be carried out using alkyl halides and a base.
Major Products Formed:
Oxidation of the hydroxymethyl group results in the formation of 1-tert-butyl 3-methyl 3-(carboxymethyl)azetidine-1,3-dicarboxylate.
Reduction of the azetidine ring can yield a variety of reduced azetidine derivatives.
Substitution reactions can produce a range of substituted azetidines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study biological processes and interactions, particularly those involving small organic molecules.
Medicine: It has potential as a precursor for drug development, with applications in the design of new therapeutic agents.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate is unique due to its specific structural features. Similar compounds include:
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Lacks the methyl group.
tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate: Contains a different bicyclic structure.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-11(6-12,7-13)8(14)16-4/h13H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEHNAOCCNHMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301123670 | |
| Record name | 1,3-Azetidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301123670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173991-68-7 | |
| Record name | 1,3-Azetidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173991-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Azetidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301123670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6597058.png)
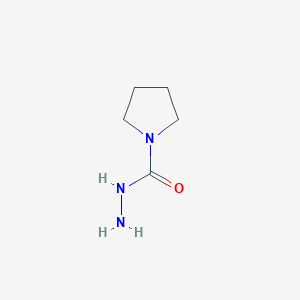
![tert-Butyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B6597071.png)
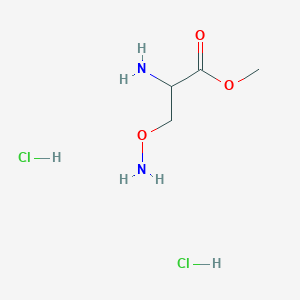
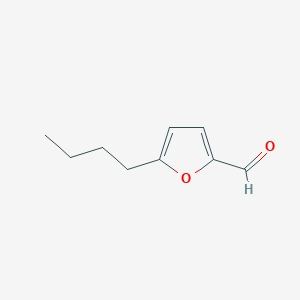
![1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one](/img/structure/B6597107.png)
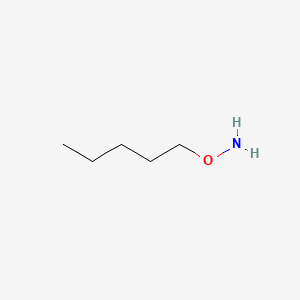
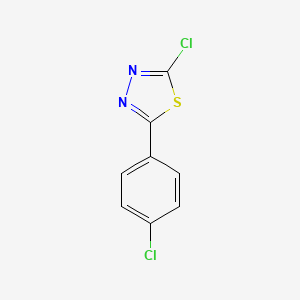
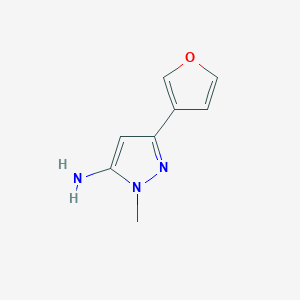
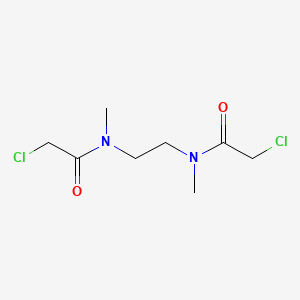
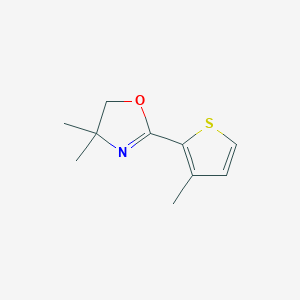
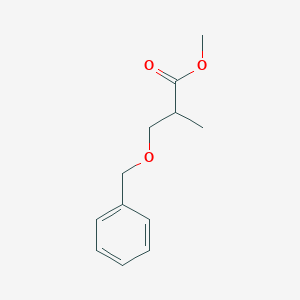
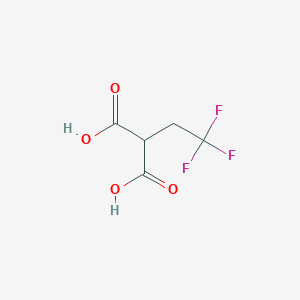
![4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B6597151.png)
